molecular formula C17H31NO2 B14011340 tert-Butyl dodec-11-yn-1-ylcarbamate

tert-Butyl dodec-11-yn-1-ylcarbamate

Cat. No.: B14011340
M. Wt: 281.4 g/mol
InChI Key: DLMQVIGDYROYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl dodec-11-yn-1-ylcarbamate: is a chemical compound with the molecular formula C17H31NO2 and a molecular weight of 281.44 g/mol . . This compound is characterized by the presence of a tert-butyl group, a dodec-11-yn-1-yl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl dodec-11-yn-1-ylcarbamate typically involves the reaction of dodec-11-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl dodec-11-yn-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl dodec-11-yn-1-ylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. It serves as a precursor in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl dodec-11-yn-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: tert-Butyl dodec-11-yn-1-ylcarbamate is unique due to its longer dodec-11-yn-1-yl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where shorter-chain analogs may not be effective .

Properties

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

tert-butyl N-dodec-11-ynylcarbamate

InChI

InChI=1S/C17H31NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)20-17(2,3)4/h1H,6-15H2,2-4H3,(H,18,19)

InChI Key

DLMQVIGDYROYJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.